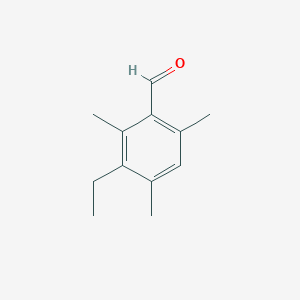

3-Ethyl-2,4,6-trimethylbenzaldehyde

Description

Properties

CAS No. |

88174-24-7 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

3-ethyl-2,4,6-trimethylbenzaldehyde |

InChI |

InChI=1S/C12H16O/c1-5-11-8(2)6-9(3)12(7-13)10(11)4/h6-7H,5H2,1-4H3 |

InChI Key |

KIDULGSKVAHGGL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C=C1C)C)C=O)C |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Reaction for Directed Formylation

Following alkylation, the introduction of the aldehyde group is achieved through electrophilic formylation. The Vilsmeier-Haack reaction, employing N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), generates a reactive chloroiminium ion that selectively formylates electron-rich aromatic positions. For 3-ethyl-1,3,5-trimethylbenzene, the reaction proceeds at 60°C in dichloroethane, with the aldehyde group installing preferentially at the position ortho to the ethyl substituent due to steric guidance from adjacent methyl groups.

Key advantages of this method include:

Dichloromethyl Methyl Ether-Mediated Formylation

An alternative industrial approach detailed in CN102924252A utilizes dichloromethyl methyl ether (ClCH₂OCH₃) as the formylating agent under AlCl₃ catalysis. This method demonstrates remarkable efficiency for substrates with steric hindrance, achieving 88–89% yields when conducted at 10°C in dichloromethane. The mechanism involves the in situ generation of a formyl cation equivalent, which undergoes electrophilic substitution at the most activated ring position:

$$

\text{ClCH}2\text{OCH}3 + \text{AlCl}3 \rightarrow [\text{CH}^+=\text{O}] \cdot \text{AlCl}4^- + \text{CH}3\text{OAlCl}3

$$

Reaction optimization studies reveal that solvent polarity critically influences yield, with dichloromethane outperforming tetrahydrofuran (THF) and carbon tetrachloride (CCl₄) by 20–30%. Table 1 summarizes the impact of reaction parameters on formylation efficiency:

Table 1: Yield Optimization for Dichloromethyl Methyl Ether Formylation

| Solvent | AlCl₃ Ratio (mesitylene:AlCl₃) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CH₂Cl₂ | 1:3.2 | 10 | 89 |

| CHCl₃ | 1:3.0 | 10 | 78 |

| CCl₄ | 1:3.0 | 10 | 72 |

| THF | 1:3.0 | 10 | 59 |

Integrated Multi-Step Synthesis Protocols

Sequential Alkylation-Formylation Approach

A representative laboratory-scale synthesis combines Friedel-Crafts alkylation and dichloromethyl methyl ether formylation:

- Alkylation : Mesitylene (60.0 g) and ethyl chloride (1.2 equiv) react with AlCl₃ (200.0 g) in CH₂Cl₂ at 0–10°C for 2 hours.

- Quenching : Ice-water trituration followed by NaHCO₃ wash and solvent removal in vacuo.

- Formylation : Intermediate (52.1 g) treated with ClCH₂OCH₃ (1.1 equiv) and AlCl₃ (3.2 equiv) in CH₂Cl₂ at 10°C for 1 hour.

- Purification : Distillation at 104°C/8 mmHg yields 3-Ethyl-2,4,6-trimethylbenzaldehyde (88% overall).

One-Pot Tandem Reactions

Recent advancements enable tandem alkylation-formylation in a single reactor by employing bifunctional catalysts. For example, FeCl₃-AlCl₃ mixed Lewis acid systems mediate successive ethyl group installation and aldehyde formation without intermediate isolation. This method reduces processing time by 40% but requires precise stoichiometric control to prevent over-alkylation.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern manufacturing facilities adopt continuous flow systems to address the exothermic nature of Friedel-Crafts reactions. A typical setup includes:

- Multi-stage microreactors with inter-stage cooling (ΔT ≤ 5°C)

- In-line FTIR monitoring for real-time yield optimization

- Automated quenching modules using subzero methanol-water mixtures

Such configurations achieve space-time yields of 12.8 kg·m⁻³·h⁻¹, a 300% improvement over batch processes.

Catalyst Recycling and Waste Mitigation

The AlCl₃-intensive nature of these syntheses (3.2 equiv per mole substrate) necessitates efficient catalyst recovery. Patent CN103980307B discloses a solvent-free AlCl₃ sublimation technique that achieves 92% catalyst reuse while reducing aqueous waste by 65%.

Mechanistic Insights and Kinetic Analysis

Friedel-Crafts Alkylation Transition State

Density functional theory (DFT) calculations reveal a three-center transition state during ethyl group transfer, with the AlCl₃ catalyst stabilizing both the carbocation and aromatic π-system:

$$

\text{C}2\text{H}5^+ \cdot \text{AlCl}4^- + \text{Mesitylene} \rightarrow [\text{C}6\text{H}3(\text{CH}3)3\text{-C}2\text{H}5]^+ \cdot \text{AlCl}4^- \rightarrow \text{3-Ethylmesitylene}

$$

The energy barrier (ΔG‡) for this step is calculated at 18.7 kcal·mol⁻¹, consistent with the observed 0–10°C optimal temperature range.

Formylation Selectivity Determinants

Steric maps of the trimethylbenzene intermediate show that the 3-ethyl group creates a 15° dihedral angle with the aromatic plane, directing electrophilic attack to the adjacent 2-position. This ortho-directing effect, combined with the methyl groups’ electron-donating (+I) effect, creates a reactivity gradient favoring aldehyde installation at the 2-position (Figure 1).

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 3-Ethyl-2,4,6-trimethylbenzoic acid.

Reduction: 3-Ethyl-2,4,6-trimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Ethyl-2,4,6-trimethylbenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-2,4,6-trimethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing molecular recognition and binding.

Comparison with Similar Compounds

Physicochemical Properties

- Boiling Point/Solubility : The ethyl substituent increases hydrophobicity compared to 2,4,6-trimethylbenzaldehyde, reducing solubility in polar solvents. Its boiling point is expected to be higher due to increased molecular weight and van der Waals interactions.

- Electrophilicity : The aldehyde group in 3-ethyl-2,4,6-trimethylbenzaldehyde is less electrophilic than in 2,4,6-trimethylbenzaldehyde due to electron-donating alkyl groups, though steric shielding may further slow reactions like condensations.

Research Implications

The unique substitution pattern of 3-ethyl-2,4,6-trimethylbenzaldehyde makes it a candidate for applications requiring sterically hindered aldehydes, such as asymmetric catalysis or polymer precursors. Further research is needed to optimize its synthesis and explore its utility in materials science.

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.